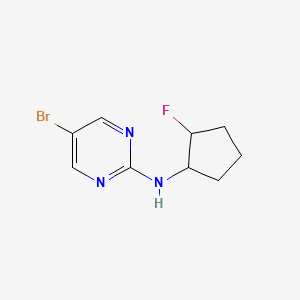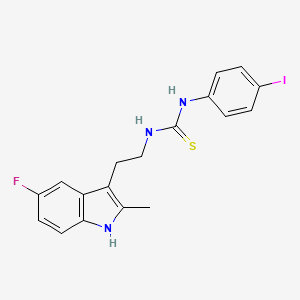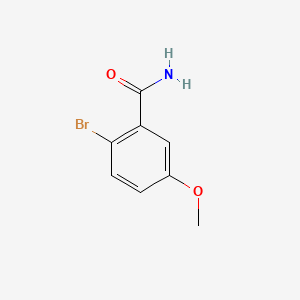
2-Bromo-5-methoxybenzamide
Descripción general
Descripción
2-Bromo-5-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2 . It is a derivative of benzoic acid .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-BROMO-5-METHOXYBENZOIC ACID .Molecular Structure Analysis
The molecular weight of this compound is 230.059 Da . The empirical formula is C8H8BrNO2 .Aplicaciones Científicas De Investigación
Antioxidant Properties
2-Bromo-5-methoxybenzamide derivatives have shown potential in the field of natural antioxidants. Compounds such as 3-bromo-5-hydroxy-4-methoxybenzamide demonstrated potent scavenging activity against radicals, indicating a potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Antidiabetic Applications
Derivatives like (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) have been explored for their antidiabetic potential. These compounds interact with peroxisome proliferator-activated receptors, showing a significant decrease in plasma levels of glucose, triglycerides, and free fatty acids in ob/ob mice, making them potential therapeutic agents against type 2 diabetes and related metabolic disorders (Jung et al., 2017).
Photodynamic Therapy for Cancer Treatment
The new zinc phthalocyanine substituted with benzamide derivatives containing Schiff base showed high singlet oxygen quantum yield. Such properties are crucial for Type II photosensitizers in photodynamic therapy, indicating the potential of these compounds in treating cancer (Pişkin et al., 2020).
G Protein-Coupled Receptor Agonists
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which include 5-bromo derivatives, have shown agonistic activity against G protein-coupled receptor-35 (GPR35). This receptor is a potential target for the treatment of pain, inflammatory, and metabolic diseases, making these compounds promising candidates for drug development (Wei et al., 2018).
Tumor Imaging and Targeting
Certain bromo-benzamide compounds have been explored for their potential in tumor imaging and targeting. They exhibit high affinity and selectivity for the sigma(2) receptor, making them potential PET radiotracers for imaging solid tumors, as indicated by their successful identification of breast tumors in vivo (Rowland et al., 2006).
Propiedades
IUPAC Name |
2-bromo-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTKLJYDFPAPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-4-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2811436.png)
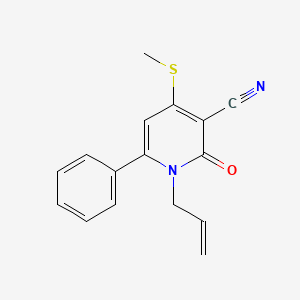
![2-(3-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2811439.png)
![4-[4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2811441.png)
![7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811442.png)

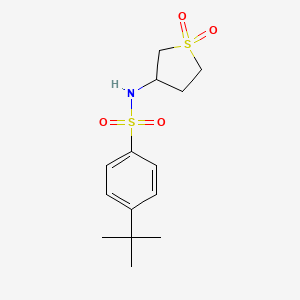
![(Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2811450.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide](/img/structure/B2811452.png)
![(3,5-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2811454.png)
![(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2811455.png)
